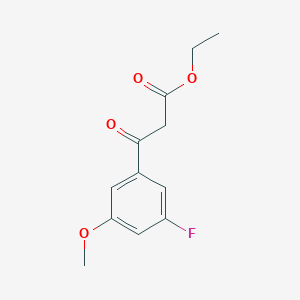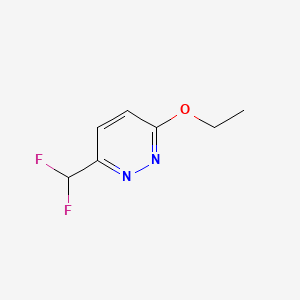
3-(Difluoromethyl)-6-ethoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-6-ethoxypyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-ethoxypyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-6-ethoxypyridazine with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-6-ethoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-6-ethoxypyridazine oxides, while reduction may produce difluoromethyl-6-ethoxypyridazine hydrides. Substitution reactions can result in a variety of substituted pyridazine derivatives .
科学的研究の応用
3-(Difluoromethyl)-6-ethoxypyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
作用機序
The mechanism of action of 3-(Difluoromethyl)-6-ethoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effects. Molecular docking and dynamics simulations have been used to study these interactions and elucidate the compound’s mechanism of action .
類似化合物との比較
3-(Difluoromethyl)-6-ethoxypyridazine can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Another difluoromethyl-containing compound with potential antifungal activity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Utilized in the development of novel chemical entities with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and ethoxy groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
2244088-82-0 |
|---|---|
分子式 |
C7H8F2N2O |
分子量 |
174.15 g/mol |
IUPAC名 |
3-(difluoromethyl)-6-ethoxypyridazine |
InChI |
InChI=1S/C7H8F2N2O/c1-2-12-6-4-3-5(7(8)9)10-11-6/h3-4,7H,2H2,1H3 |
InChIキー |
VWDGBISODBTLJV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN=C(C=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



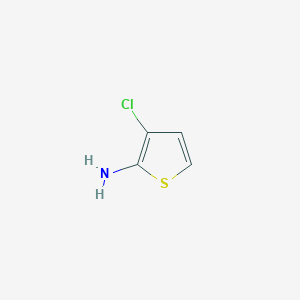

![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
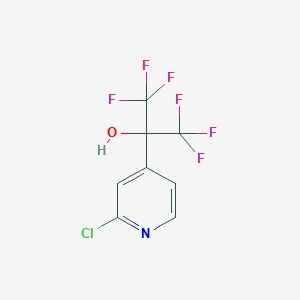
amine](/img/structure/B12077658.png)

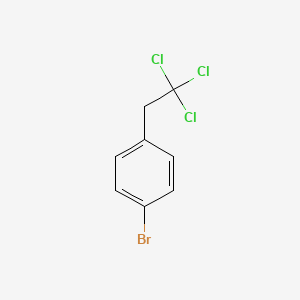

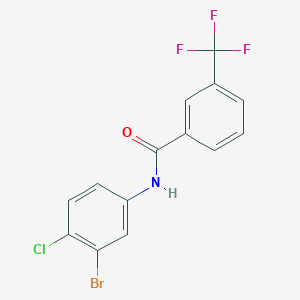
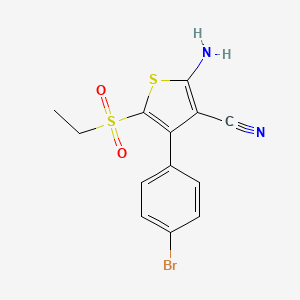
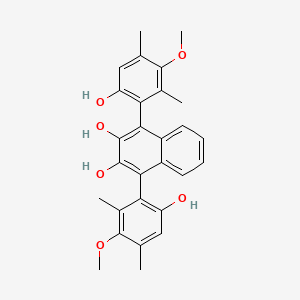
![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)
